4-Acetamido-2-acetyloxybenzoic acid
Description
Significance of Benzoic Acid Derivatives in Chemical Sciences
Benzoic acid and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid group. chemicalbook.com These compounds are of profound importance in the chemical sciences for several reasons. They are naturally present in many plants and play a role as intermediates in the biosynthesis of numerous secondary metabolites. wikipedia.org Industrially, benzoic acid is a crucial precursor for the synthesis of a wide array of other organic substances. wikipedia.org
The versatility of benzoic acid derivatives extends to various applications. They are widely used as preservatives in food, cosmetic, and pharmaceutical products due to their antimicrobial and antifungal properties. chemicalbook.comaozunchem.com This preservative action is attributed to their ability to disrupt the pH balance within microbial cells, thereby inhibiting their growth. aozunchem.comijcrt.org Furthermore, certain derivatives possess fragrant properties, leading to their use in the perfume industry. chemicalbook.com In the realm of medicine, derivatives of p-aminobenzoic acid have shown diverse pharmacological activities. chemicalbook.com The study of benzoic acid derivatives continues to be an active area of research, with ongoing efforts to synthesize new compounds with enhanced or novel properties. aozunchem.comnih.gov
Contextualization as a Model Compound for Reaction Mechanism Studies
The structural features of 4-Acetamido-2-acetyloxybenzoic acid make it a valuable model compound for investigating reaction mechanisms in organic chemistry. Its synthesis often serves as a pedagogical tool in undergraduate chemistry laboratories to demonstrate reactions such as the acetylation of phenols. libretexts.org The presence of multiple functional groups—an amide, an ester, and a carboxylic acid—on a benzene ring allows for the study of their interplay and reactivity under various conditions.
For instance, the synthesis of related acetoxy benzoic acids from hydroxybenzoic acids via acetylation with acetic anhydride (B1165640) is a classic experiment. libretexts.org This reaction allows for the exploration of reaction kinetics, catalyst efficiency, and the principles of purification through techniques like recrystallization. libretexts.org By analyzing the starting materials and the resulting product using methods like thin-layer chromatography (TLC), students can gain insights into the relative polarity of the compounds and the progress of the reaction. libretexts.org
Role as a Reagent in Advanced Organic Synthesis
Beyond its role as a model compound, this compound and its structural analogs serve as important reagents and intermediates in advanced organic synthesis. The strategic placement of the acetamido and acetyloxy groups can influence the regioselectivity and stereoselectivity of subsequent reactions, making it a useful building block for more complex molecules.
For example, derivatives of acetamidosalicylic acid are being explored in the design and synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Researchers are modifying the structure of these compounds to enhance their therapeutic activity and reduce side effects. nih.gov Furthermore, the synthesis of complex oligosaccharides, which are important in various biological processes, can utilize versatile intermediates derived from related acetamido sugars. nih.gov The ability to selectively modify the different functional groups on the this compound scaffold is crucial for its application in the multi-step synthesis of intricate target molecules. google.com
Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-2-acetyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-6(13)12-8-3-4-9(11(15)16)10(5-8)17-7(2)14/h3-5H,1-2H3,(H,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUJTUCLEVAVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284039 | |
| Record name | 4-Acetamido-2-(acetyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-00-3 | |
| Record name | NSC35085 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Acetamido-2-(acetyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Acetamido 2 Acetyloxybenzoic Acid
Acylation Strategies from Precursor Compounds
Acylation reactions are fundamental to the synthesis of 4-acetamido-2-acetyloxybenzoic acid, targeting the hydroxyl and amino functionalities of salicylic (B10762653) acid derivatives.
Acetylation of Salicylic Acid Derivatives
The acetylation of salicylic acid derivatives is a key step in forming the acetyloxy and acetamido groups. This typically involves the reaction of a salicylic acid precursor with an acetylating agent.
The efficiency of acetylation is highly dependent on the reaction conditions and the choice of catalyst. For the O-acetylation of phenols, such as 4-hydroxybenzoic acid, acetic anhydride (B1165640) is a common acetylating agent, often catalyzed by a small amount of concentrated sulfuric acid. libretexts.org The reaction is typically warmed to facilitate the transformation. libretexts.org The choice of catalyst is crucial; for instance, in the N-acylation of β-lactams, various catalysts including potassium carbonate, triethylamine, and 4-dimethylaminopyridine (B28879) (DMAP) have been investigated, with DMAP showing some catalytic activity, albeit with low yields in certain cases. researchgate.net Acid catalysts like TiCl4 have also been employed to improve yields in specific N-acylation reactions. researchgate.net The optimization of these conditions, including temperature, reaction time, and catalyst loading, is essential for maximizing the yield and purity of the desired product.
While some acetylation reactions can be performed in aqueous solutions, particularly for amines, the acetylation of phenols is often more efficient under anhydrous conditions. libretexts.org The presence of water can lead to the hydrolysis of the acetylating agent, such as acetic anhydride, reducing its effectiveness. Therefore, reactions are often carried out in organic solvents or, in some cases, neat with the reactants. For instance, the acetylation of 4-hydroxybenzoic acid with acetic anhydride and sulfuric acid is performed using the dry starting material. libretexts.org The use of ionic liquids like [Bmim][PF6] or [Bmim][BF4] has been explored as a medium for highly regioselective N-substitution reactions, offering an alternative to traditional anhydrous organic solvents. organic-chemistry.org
N-Acylation Reactions
N-acylation is a critical process for introducing the acetamido group onto an amino-functionalized precursor. This reaction forms an amide bond, which is a stable and common functional group in organic chemistry. researchgate.net A variety of acylating agents can be used, including acid anhydrides and acyl chlorides. researchgate.netmdpi.com The reaction of an amine with an acylating agent is a widely used method for forming amide bonds. researchgate.net For example, 5-amino-2-hydroxy benzoic acid can be acetylated using acetic anhydride to form 5-acetamido-2-hydroxy benzoic acid. mdpi.com The conditions for N-acylation can vary, from reactions in water to those in organic solvents like ethyl acetate, and may be facilitated by a base such as potassium carbonate. mdpi.com
Multi-Step Synthetic Routes for Positional Functionalization
To achieve the specific substitution pattern of this compound, multi-step synthetic sequences are often necessary. These routes allow for the precise introduction of functional groups at desired positions on the aromatic ring. The order of these reaction steps is critical in determining the final regiochemistry of the product. libretexts.org
Aromatic Nitration and Subsequent Reduction for Amino Group Introduction
A common strategy for introducing an amino group at a specific position on an aromatic ring involves electrophilic aromatic substitution, specifically nitration, followed by a reduction step. truman.edulibretexts.org
The nitration of an aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. truman.edu The directing effects of existing substituents on the ring determine the position of the incoming nitro group. For instance, if a meta-directing group is present, the nitro group will be directed to the meta position. libretexts.org To synthesize a product with a meta relationship between two groups, the meta-directing group should be introduced first. libretexts.orgyoutube.com
Following nitration, the nitro group can be reduced to an amino group. This reduction is a crucial step in converting the electron-withdrawing nitro group into an electron-donating amino group, which can then undergo N-acylation. libretexts.orggoogle.com A common method for this reduction is catalytic hydrogenation. google.com The resulting amine can then be acylated to form the desired acetamido group. This multi-step approach of acylation, nitration, and reduction is a versatile method for synthesizing specifically substituted aromatic amines. google.com
Selective Acetylation of Hydroxyl Moieties
The synthesis of this compound from its precursor, 4-acetamidosalicylic acid, hinges on the selective acetylation of the phenolic hydroxyl group while leaving the existing acetamido and carboxylic acid groups untouched. This selectivity is achievable due to the differing nucleophilicity and reactivity of these functional groups under specific reaction conditions.
The most common and direct method for this transformation is O-acetylation using an acylating agent, typically acetic anhydride. The reaction is generally performed in the presence of a catalyst to enhance the rate and selectivity.
Research Findings: The acetylation of phenols is a well-established transformation in organic synthesis. For instance, the preparation of 4-acetoxybenzoic acid from 4-hydroxybenzoic acid proceeds readily using acetic anhydride with a catalytic amount of concentrated sulfuric acid. libretexts.org This serves as a strong procedural model for the selective acetylation of the hydroxyl group in 4-acetamidosalicylic acid. The amide group (acetamido) is significantly less nucleophilic than the phenolic hydroxyl group, and the carboxyl group is unreactive towards acetylation under these conditions. Therefore, the hydroxyl group is preferentially acetylated.
The general mechanism involves the activation of acetic anhydride by the acid catalyst, making it a more potent electrophile. The lone pair of electrons on the phenolic oxygen then attacks the acetyl carbon, leading to the formation of a tetrahedral intermediate, which subsequently collapses to form the acetylated product and acetic acid as a byproduct.
Table 1: Reagents and Conditions for Selective O-Acetylation
| Reagent | Catalyst | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Acetic Anhydride | Conc. Sulfuric Acid | None (neat) or inert solvent | 50-60°C | High |
| Acetic Anhydride | Pyridine | Pyridine | Room Temperature to mild heating | Good to Excellent |
| Acetyl Chloride | Tertiary Amine (e.g., Triethylamine) | Aprotic Solvent (e.g., DCM, THF) | 0°C to Room Temperature | High |
This table is generated based on analogous chemical transformations and general principles of organic synthesis. libretexts.org
Strategic Application of Protecting and Deprotecting Groups in Synthesis
A key principle in multi-step synthesis is orthogonality , where multiple protecting groups are chosen so that each can be removed by a specific method without affecting the others. organic-chemistry.org This allows for precise, sequential reactions. For the synthesis of this compound from 4-aminosalicylic acid, a plausible strategy would involve:
N-Acetylation: The amino group is first acetylated to form 4-acetamidosalicylic acid. This step itself can be considered a protection step where the amine is converted to a less reactive amide.
Protection of the Carboxylic Acid: To prevent unwanted side reactions during the subsequent O-acetylation of the hydroxyl group, the carboxylic acid is often protected, typically as an ester (e.g., a methyl or benzyl (B1604629) ester). organic-chemistry.org
O-Acetylation: The free hydroxyl group is then acetylated using a method described in section 2.2.2.
Deprotection: Finally, the protecting group on the carboxylic acid is removed to yield the final product. For example, a benzyl ester can be cleaved under mild conditions by catalytic hydrogenolysis, which would not affect the other acetyl groups.
This strategic application ensures that each functional group reacts in the desired sequence, maximizing the yield of the target compound. springernature.com
Table 2: Examples of Protecting Groups and Deprotection Methods
| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
|---|---|---|---|---|
| Amine | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA, HCl) |
| Amine | Benzyloxycarbonyl | Z/Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Carboxylic Acid | Benzyl ester | Bn | Benzyl alcohol, acid catalyst | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Carboxylic Acid | Methyl ester | Me | Methanol, acid catalyst | Saponification (e.g., NaOH, H₂O) |
| Hydroxyl | Benzyl ether | Bn | Benzyl bromide, base | Catalytic Hydrogenolysis (H₂, Pd/C) |
This table is compiled from established principles in organic synthetic chemistry. organic-chemistry.orgresearchgate.net
Industrial Synthesis Approaches and Process Optimization
The transition from laboratory-scale synthesis to industrial production introduces new challenges centered on cost, safety, efficiency, and environmental impact. Process optimization is critical for the viable large-scale synthesis of this compound.
Batch vs. Continuous Flow Processing: Traditionally, fine chemicals are produced in large-scale batch reactors. However, modern pharmaceutical synthesis is increasingly adopting continuous flow chemistry . nih.gov This approach involves pumping reactants through a network of tubes and reactors. The benefits include superior heat transfer, enhanced safety due to smaller reaction volumes at any given time, and the potential for automation and telescoped reactions (where the output of one reactor flows directly into the next without intermediate workup and purification steps). nih.gov For the synthesis of this compound, a continuous process could involve sequential modules for N-acetylation, O-acetylation, and purification.
Optimization of Reaction Conditions: Regardless of the processing method, optimizing reaction parameters is key to maximizing yield and purity while minimizing costs and waste. nih.gov
Catalyst Selection: While mineral acids are effective, they can be corrosive and difficult to handle on an industrial scale. Heterogeneous (solid-phase) catalysts are often preferred as they can be easily filtered out and potentially reused.
Solvent Choice: The ideal solvent should be effective, inexpensive, safe, and environmentally benign ("green"). Efforts are often made to reduce solvent volume or use aqueous media where possible. The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) in water can create micellar nanoreactors, which have been shown to accelerate reaction rates and improve yields for certain syntheses. researchgate.net
Automated Optimization: Modern industrial processes may employ automated systems with online analysis (e.g., HPLC) to rapidly test a wide range of conditions (temperature, reagent stoichiometry, residence time). Bayesian optimization algorithms can be used to intelligently explore the reaction space and identify optimal conditions with a minimal number of experiments. nih.gov In a multistep synthesis, this can lead to a significant reduction in process mass intensity (the total mass of materials used to produce a given mass of product).
Table 3: Comparison of Industrial Synthesis Approaches
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Scale | Large, discrete quantities | Continuous output, easily scalable by numbering-up reactors |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway | Inherently safer due to small reaction volumes and superior heat control |
| Efficiency | Can have significant downtime between batches for cleaning and setup | Higher throughput, potential for 24/7 operation and telescoping steps |
| Process Control | More challenging to maintain uniform temperature and mixing | Precise control over temperature, pressure, and residence time |
| Waste | Can generate significant waste from workups and purification between steps | Reduced waste through telescoping and optimized reactions |
This table synthesizes concepts from modern industrial chemistry process development. nih.gov
Chemical Reactivity and Transformation Mechanisms of 4 Acetamido 2 Acetyloxybenzoic Acid
Hydrolysis Studies and Kinetic Analysis
Factors Influencing Hydrolytic Stability in Aqueous Environments
The stability of 4-Acetamido-2-acetyloxybenzoic acid in water is influenced by factors such as pH, temperature, and the presence of catalysts. Generally, ester hydrolysis can be catalyzed by both acids and bases. In acidic conditions, the carbonyl oxygen of the ester is protonated, making it more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile than water, directly attacking the ester's carbonyl carbon. The presence of the acetamido group at the para-position can influence the electron density of the aromatic ring and, consequently, the reactivity of the ester group.
Mechanistic Insights into Ester Hydrolysis
The mechanism of ester hydrolysis depends on the pH of the solution. Under basic conditions, the reaction typically proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 4-acetamido-2-hydroxybenzoate as the leaving group and forming acetic acid. Under acidic conditions, the mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule.
Enzymatic Hydrolysis Pathways by Esterases
Esterase enzymes are capable of catalyzing the hydrolysis of ester bonds. While it is plausible that various esterases could act on this compound, specific studies identifying the particular enzymes and detailing the kinetics and pathways for this compound are not described in the available literature. For structurally related compounds like aspirin (B1665792), enzymes such as cytochrome P450s have been shown to be involved in their metabolism, which includes hydrolysis.
Aromatic Functionalization Reactions
Oxidation Reactions
The oxidation of this compound could potentially occur at the aromatic ring or the acetamido group. Strong oxidizing agents could lead to the degradation of the aromatic ring. For analogous compounds like 4-Acetamido-2-methylbenzoic acid, oxidation can form corresponding carboxylic acids or other oxidized derivatives. The specific products for this compound would depend on the reagents and reaction conditions used, but detailed experimental results are not available.
Reduction Reactions
Reduction reactions of this compound could target the carboxylic acid or the acetamido group. For the related compound 4-Acetamido-2-methylbenzoic acid, reduction can convert the acetamido group to an amine group using reagents like lithium aluminum hydride. It is conceivable that similar conditions could reduce the functional groups of this compound, but specific studies on this compound have not been reported.
Nucleophilic Substitution Processes
The structure of this compound contains two ester groups, the acetyloxy and the carboxylic acid, which are susceptible to nucleophilic substitution reactions. One of the most common nucleophilic substitution reactions for this compound is hydrolysis, the cleavage of the ester bond by water.
The hydrolysis of the acetyloxy group to a hydroxyl group, converting the molecule to 4-acetamido-2-hydroxybenzoic acid (a derivative of salicylic (B10762653) acid), can occur under both acidic and basic conditions. In basic conditions, hydroxide ions (OH-) act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester group. sciforum.net This process is generally faster at higher pH levels. sciforum.net Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a water molecule. sciforum.netlibretexts.org
The hydrolysis of aspirin (acetylsalicylic acid), a structurally similar compound, has been extensively studied. Its hydrolysis to salicylic acid and acetic acid is pH-dependent, with increased rates in more basic environments. sciforum.net It is proposed that the hydrolysis of aspirin anion involves intramolecular general base catalysis by the adjacent carboxylate group. researchgate.net
Another key nucleophilic substitution process is the reaction with amines. For instance, the Gabriel synthesis uses phthalimide (B116566) as a nitrogen source to convert alkyl halides into primary amines through an SN2 reaction, followed by hydrolysis. libretexts.org While not a direct reaction of this compound, this illustrates the principle of nucleophilic attack by an amine-derived nucleophile on an electrophilic center, a reaction type that could potentially involve the ester groups of the title compound.
Table 1: Key Nucleophilic Substitution Reactions
| Reaction Type | Nucleophile | Electrophilic Center | Product (from acetyloxy group) |
|---|---|---|---|
| Basic Hydrolysis | OH⁻ | Carbonyl carbon of acetyloxy | 4-Acetamido-2-hydroxybenzoic acid |
Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reactivity and orientation of substitution on the benzene ring of this compound are governed by the electronic properties of its substituents: the acetamido group (-NHCOCH₃), the acetyloxy group (-OCOCH₃), and the carboxylic acid group (-COOH).
The acetamido group is an activating, ortho, para-director. Its nitrogen atom can donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion or Wheland intermediate) formed during electrophilic attack, particularly when the attack is at the ortho and para positions. wikipedia.orguci.edu The acetyloxy group is also an ortho, para-director but is considered deactivating due to the electron-withdrawing inductive effect of the oxygen atoms being stronger than the resonance donation. uci.edu The carboxylic acid group is a deactivating, meta-director due to its strong electron-withdrawing nature. uci.edu
Given the directing effects of these substituents, electrophilic attack is most likely to occur at the positions ortho to the strongly activating acetamido group (positions 3 and 5). Position 3 is also meta to the carboxylic acid and ortho to the acetyloxy group, while position 5 is meta to the acetyloxy group. The interplay of these activating and deactivating effects makes predicting the exact outcome complex.
A common example of electrophilic aromatic substitution is nitration. The nitration of 4-acetamidobenzoic acid, a related compound, using a mixture of nitric and sulfuric acid, yields 4-acetamido-3-nitrobenzoic acid. google.comgoogle.com This indicates that the directing effect of the acetamido group overcomes the deactivating effect of the carboxylic acid, leading to substitution at the position ortho to the acetamido group. It is plausible that this compound would undergo a similar nitration at position 3.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -NHCOCH₃ (Acetamido) | Resonance donating, inductive withdrawing | Activating | ortho, para |
| -OCOCH₃ (Acetyloxy) | Resonance donating, inductive withdrawing | Deactivating | ortho, para |
Cyclization and Rearrangement Pathways
The structure of this compound allows for several potential cyclization and rearrangement reactions, often involving the participation of its functional groups.
One potential rearrangement is the Fries rearrangement, an important reaction for the synthesis of hydroxyaryl ketones from phenolic esters, typically catalyzed by Lewis acids. wikipedia.orgorganic-chemistry.org This reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, proceeding through an acylium carbocation intermediate via electrophilic aromatic substitution. wikipedia.org The reaction is selective for the ortho and para positions, with temperature being a key factor in determining the major product. wikipedia.org For this compound, a Fries rearrangement could potentially lead to the migration of the acetyl group from the acetyloxy substituent to the aromatic ring.
Another significant class of reactions involves intramolecular cyclization to form heterocyclic structures. For example, derivatives of anthranilic acid (2-aminobenzoic acid) are common precursors for the synthesis of benzoxazinones. organic-chemistry.orgnih.gov The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones can proceed through a benzoxazinone (B8607429) intermediate formed from anthranilic acid and acetic anhydride (B1165640). researchgate.net Given the presence of the acetamido and carboxylic acid groups on the same ring, intramolecular cyclization of a derivative of this compound, potentially after hydrolysis of the acetyloxy group, could lead to the formation of a benzoxazinone or a related heterocyclic system. The synthesis of benzoxazinones can be achieved through various methods, including copper-catalyzed tandem intramolecular C-N coupling/rearrangement processes. organic-chemistry.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Acetamido-2-hydroxybenzoic acid |
| 4-Acetamidobenzoic acid |
| 4-Acetamido-3-nitrobenzoic acid |
| 4-Amino-3-nitrobenzoic acid |
| Acetic acid |
| Acetic anhydride |
| Acetylsalicylic acid |
| Anthranilic acid |
| Benzoxazinones |
| Phthalimide |
| Quinazolinones |
Derivatization Strategies and Chemical Modification of 4 Acetamido 2 Acetyloxybenzoic Acid Analogs
Synthesis of Modified Acyl and Amide Derivatives
The amide and carboxylic acid moieties are primary targets for derivatization, allowing for the introduction of a wide range of substituents.
The acetamide (B32628) group of 4-acetamido-2-acetyloxybenzoic acid analogs can be modified to introduce larger alkyl or aryl substituents. This is typically achieved by first hydrolyzing the parent acetamide to the corresponding primary amine (4-amino-2-hydroxybenzoic acid). This amine can then be acylated with various acyl chlorides or anhydrides to yield N-substituted derivatives. For instance, reacting the amine with phenylacetyl chloride or benzyl (B1604629) chloroformate would introduce benzyl or phenyl groups, respectively. Such modifications aim to alter the molecule's lipophilicity and steric bulk, which can impact its interaction with biological targets. mdpi.com A study on related 5-acetamido-2-hydroxy benzoic acid derivatives demonstrated that introducing larger groups like phenyl and benzyl can enhance selectivity for certain enzymes, such as cyclooxygenase-2 (COX-2). mdpi.com
The carboxylic acid group is readily converted into a variety of esters and amides, which is a common strategy in drug design to create prodrugs or new chemical entities.
Esterification: Esters can be synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. The choice of alcohol can range from simple alkyl alcohols to more complex polyols.
Amidation: Amide bond formation is a cornerstone of medicinal chemistry. archivepp.com Direct amidation of the carboxylic acid with an amine can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid. archivepp.comorgsyn.org The reaction involves the activation of the carboxylic acid to form a reactive intermediate, which is then attacked by the amine. researchgate.net This method is highly versatile, allowing for the synthesis of a wide array of amides by varying the amine component. mdpi.comrsc.org For example, salicylamides, which are prevalent in medicinal chemistry, can be synthesized by reacting the corresponding activated salicylic (B10762653) acid derivative with primary amines. nih.gov
| Reaction Type | Reagent | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Esterification | Methanol | Methyl Ester | Acid catalyst (e.g., H₂SO₄) | nih.gov |
| Amidation | Benzylamine | N-Benzylamide | DCC, DMAP | archivepp.comresearchgate.net |
| Amidation | Aniline | N-Phenylamide | Boric Acid | orgsyn.org |
| Amidation | Primary Amines | Substituted Amides | CuI, NaHCO₃ (from 1,3-benzodioxinone intermediate) | rsc.orgnih.gov |
| Acylation (on Amine) | Phenylacetyl chloride | N-Phenylacetyl derivative | Base (e.g., Pyridine) | mdpi.com |
Functionalization of the Aromatic Ring
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions to introduce new functional groups, thereby altering its electronic properties.
Halogenation, such as bromination or chlorination, can be achieved using appropriate halogenating agents and a Lewis acid catalyst. The directing effects of the existing substituents (the acetamido group is ortho, para-directing and activating, while the acetyloxy and carboxylic acid groups are meta-directing and deactivating) will influence the position of the incoming halogen. Given the para position is occupied, substitution would likely occur at the positions ortho to the activating acetamido group (positions 3 and 5). The existence of compounds like 4-bromo-2-acetamidobenzoic acid confirms the feasibility of such transformations on analogous structures. nih.gov
To perform diazotization, the acetamide group must first be hydrolyzed to a primary aromatic amine. The resulting 4-amino-2-acetyloxybenzoic acid can then be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) to form a diazonium salt. slideshare.netdoubtnut.com This diazonium salt is an electrophile that can react with electron-rich aromatic compounds, such as phenols or anilines, in an azo coupling reaction. researchgate.netwikipedia.org This reaction typically occurs at the para position of the coupling partner and results in the formation of a brightly colored azo compound, characterized by the -N=N- linkage. wikipedia.orggoogle.com
Design and Synthesis of Bi-heterocyclic Coumarin (B35378) Derivatives
Coumarins are a significant class of heterocyclic compounds with diverse biological activities. nih.govrsc.org Analogs of this compound can serve as precursors for the synthesis of novel coumarin derivatives. nih.gov The key step involves the hydrolysis of the acetyl group at position 2 to yield a salicylic acid derivative (4-acetamido-2-hydroxybenzoic acid). This phenol (B47542) is a critical starting material for several classical coumarin synthesis reactions.
For example, in the Pechmann condensation , the 4-acetamido-2-hydroxybenzoic acid analog can be reacted with a β-ketoester in the presence of an acid catalyst to form a coumarin ring. Another approach is the Perkin reaction , where the salicylic acid derivative is reacted with an acid anhydride (B1165640) and its corresponding salt. Furthermore, the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative (obtainable from the parent phenol) with compounds containing an active methylene (B1212753) group is a widely used method for coumarin synthesis. nih.gov These methods allow for the fusion of the core benzoic acid structure with a second heterocyclic ring, leading to the formation of bi-heterocyclic systems with potentially enhanced or novel properties. rsc.orgresearchgate.net
Structure-Reactivity Relationships in Chemically Modified Analogs
The biological activity of the newly synthesized pyrazolone (B3327878) and thiazole (B1198619) analogs of this compound would be intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies of related compounds provide valuable insights into the potential bioactivities of these novel derivatives.
For pyrazolone derivatives of salicylic acid-like structures, several SAR observations have been made. The nature and position of substituents on the pyrazolone and phenyl rings can significantly influence anti-inflammatory and antimicrobial activities. nih.govjst.go.jpnih.gov For instance, the presence of a benzenesulfonamide (B165840) moiety at the N-1 position of the pyrazolone ring has been shown to enhance anti-inflammatory activity compared to a chlorophenyl substituent. jst.go.jp Furthermore, the introduction of an acidic group, such as a carboxylic acid, can also increase anti-inflammatory potency. jst.go.jp
| Modification | Effect on Activity | Reference |
| Benzenesulfonamide at N-1 of pyrazolone | Increased anti-inflammatory activity | jst.go.jp |
| Acidic group (e.g., COOH) | Increased anti-inflammatory activity | jst.go.jp |
| N-methylation vs. O-methylation | N-methylated compounds showed better activity | jst.go.jp |
| Esterification of acidic group | Decreased analgesic activity | jst.go.jp |
In the case of thiazole derivatives, the substitution pattern on the thiazole ring is crucial for determining biological activity. ijper.orgnih.gov SAR studies on various thiazole-containing compounds have revealed that the nature of the substituent at the 2- and 4-positions of the thiazole ring can modulate their antimicrobial and antifungal properties. nih.govnih.gov For example, acyl group substitutions at the 5-position of a thiazole ring linked to a pyrazoline have been shown to be important for antibacterial activity. nih.gov
| Modification | Effect on Activity | Reference |
| Acyl group at position 5 of thiazole | Important for antibacterial activity | nih.gov |
| Methoxy group on associated phenyl ring | Higher antitumor activity than halogen | ijper.org |
| Lipophilic substituents | Can influence antifungal activity | nih.gov |
The modification of the salicylic acid backbone itself also plays a critical role. For example, amidation of the carboxylic acid group and substitution at the 5-position of the salicylic acid ring have been shown to enhance NF-κB inhibitory activity, which is relevant to inflammation. nih.gov The combination of the salicylic acid-like core of this compound with these heterocyclic moieties presents a promising strategy for the development of new chemical entities with tailored biological profiles.
Advanced Spectroscopic Techniques for Structural Elucidation of 4 Acetamido 2 Acetyloxybenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle of 4-acetamido-2-acetyloxybenzoic acid and its derivatives.
One-Dimensional (1D) NMR: ¹H and ¹³C NMR
One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the number and types of protons and carbons in a molecule.
In the ¹H NMR spectrum of a related compound, aspirin (B1665792) (2-(acetyloxy)benzoic acid), run in deuterated chloroform, the carboxylic acid proton exhibits a characteristic downfield shift to 11.77 ppm. thermofisher.com The aromatic protons appear as a series of multiplets between 7.0 and 8.2 ppm, with their specific shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating acetoxy group. thermofisher.com The methyl protons of the acetyl group appear as a sharp singlet at 2.36 ppm. thermofisher.com For 4-acetamido-2-hydroxybenzoic acid, another related structure, the IUPAC name is 4-acetamido-2-hydroxybenzoic acid. nih.gov
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. For instance, in various substituted benzoic acids, the carboxyl carbon typically appears significantly downfield. rsc.orgrsc.org The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Compounds Related to this compound
| Compound Name | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |
| Aspirin (in CDCl₃) | 11.77 (1H, s, COOH), 8.12 (1H, d, Ar-H), 7.66 (1H, t, Ar-H), 7.28 (1H, t, Ar-H), 7.16 (1H, d, Ar-H), 2.36 (3H, s, CH₃) thermofisher.com | Not explicitly detailed in the provided search results. |
| 4-Methylbenzoic acid (in DMSO) | 13.11 (s, 1H), 8.63 (s, 1H), 8.12 (d, J = 8.0 Hz, 1H), 8.05 – 7.97 (m, 3H), 7.70 – 7.55 (m, 2H) rsc.org | 172.67, 140.15, 137.36, 135.82, 134.50, 133.54, 133.39, 133.28, 132.87, 132.02, 130.38 rsc.org |
| 4-Fluorobenzoic acid (in Acetone) | 11.25 (s, 1H), 8.21 – 8.08 (m, 2H), 7.84 – 7.79 (m, 2H), 7.77 – 7.72 (m, 2H), 7.54 – 7.48 (m, 2H), 7.46 – 7.41 (m, 1H) rsc.org | 166.6, 145.3, 139.8, 130.2, 129.4, 129.0, 128.2, 127.1, 126.9 rsc.org |
Two-Dimensional (2D) NMR: COSY, TOCSY, ROESY, HMQC, HMBC, HETCOR
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing a more detailed map of the molecular structure.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. princeton.eduyoutube.comyoutube.com This is crucial for establishing the connectivity of proton spin systems within the molecule.
TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations observed in COSY to an entire spin system, showing correlations between a proton and all other protons in its coupling network. princeton.edu
ROESY (Rotating-frame Overhauser Effect Spectroscopy) : ROESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and conformation. princeton.edu
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). princeton.eduyoutube.comnih.gov They are invaluable for assigning carbon signals based on the known proton assignments.
HETCOR (Heteronuclear Correlation) : An older 2D NMR technique that, like HMQC/HSQC, correlates proton and carbon nuclei. youtube.com
The combination of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals in the spectrum of this compound and its derivatives, leading to a definitive structural confirmation. princeton.edubeilstein-journals.org
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
Elucidation of Molecular Ion Peaks and Fragmentation Patterns
In mass spectrometry, a molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, which provides the molecular weight of the compound. For instance, the molecular weight of 4-acetoxybenzoic acid is 180.1574 g/mol . nist.gov The molecular ion peak for benzoic acid is observed at an m/z of 122. docbrown.info
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for identification. For example, in the mass spectrum of benzoic acid, a prominent fragment is observed at m/z 105, corresponding to the loss of a hydroxyl radical, and another at m/z 77, corresponding to the loss of a carboxyl group. docbrown.info The fragmentation of acetylsalicylic acid involves the release of acetic acid and salicylic (B10762653) acid. netzsch.com In the analysis of diterpenoids, characteristic losses of substituent groups like angelic acid or benzoic acid are observed. ekb.eg
Application of High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. HRMS is an invaluable tool in pharmaceutical analysis for the characterization of small molecules, metabolism studies, and quality control. nih.gov The ability of HRMS to provide confident analyte identification and increased sensitivity makes it ideal for both targeted and non-targeted screening methods. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For example, the IR spectrum of a carboxylic acid will show a broad O-H stretching band and a strong C=O stretching band.
Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule.
Both IR and Raman spectroscopy have been used to study related compounds like salicylic acid and aspirin. spectrabase.comnih.gov The spectra of these compounds reveal characteristic peaks for the hydroxyl, carbonyl, and aromatic functionalities. nist.gov
Table 2: Characteristic Vibrational Frequencies for Functional Groups Relevant to this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| C=O stretch | 1760-1690 | |
| Ester | C=O stretch | 1750-1735 |
| C-O stretch | 1300-1000 | |
| Amide | N-H stretch | 3500-3100 |
| C=O stretch (Amide I) | 1680-1630 | |
| N-H bend (Amide II) | 1640-1550 | |
| Aromatic Ring | C-H stretch | 3100-3000 |
| C=C stretch | 1600-1450 |
Functional Group Identification and Vibrational Assignment
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique "fingerprint" of the compound. For this compound, the key functional groups are the carboxylic acid, the ester, and the secondary amide.
While a specific spectrum for this compound is not publicly available, a detailed vibrational assignment can be inferred by analyzing the spectra of its structural relatives: 4-acetamidobenzoic acid, 4-acetoxybenzoic acid, and 2-acetylamino-benzoic acid. nih.govspectrabase.comresearchgate.net
Key vibrational modes expected for this compound include:
N-H Stretch: The secondary amide group (-NHCOCH₃) will exhibit a characteristic N-H stretching vibration, typically found in the range of 3350-3100 cm⁻¹. A study of 2-acetylamino-benzoic acid reported this peak at 3350 cm⁻¹. researchgate.net
O-H Stretch: The carboxylic acid (-COOH) group shows a very broad O-H stretching band, usually from 3300 to 2500 cm⁻¹, due to strong hydrogen bonding.
C=O Stretches: The molecule contains three distinct carbonyl groups. The carboxylic acid C=O stretch is expected around 1725-1700 cm⁻¹. The ester C=O stretch (from the acetyloxy group) typically appears at a higher frequency, around 1770-1750 cm⁻¹. The amide C=O stretch (Amide I band) is usually observed between 1680-1630 cm⁻¹. For 2-acetylamino-benzoic acid, the amide carbonyl was found at 1680 cm⁻¹. researchgate.net
C-O Stretches: The ester and carboxylic acid groups will also show C-O stretching vibrations in the 1300-1000 cm⁻¹ region.
Aromatic C=C Stretches: The benzene (B151609) ring will produce several sharp peaks in the 1600-1450 cm⁻¹ region.
Table 1: Predicted IR Vibrational Assignments for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound/Data |
|---|---|---|---|
| Amide | N-H Stretch | ~3350 | 2-acetylamino-benzoic acid researchgate.net |
| Carboxylic Acid | O-H Stretch (broad) | 3300 - 2500 | General for carboxylic acid dimers |
| Aromatic | C-H Stretch | 3100 - 3000 | General for aromatics |
| Ester | C=O Stretch | 1770 - 1750 | Acetylsalicylic acid spectrabase.com |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | 4-acetoxybenzoic acid nih.gov |
| Amide | C=O Stretch (Amide I) | 1680 - 1650 | 2-acetylamino-benzoic acid researchgate.net |
| Amide | N-H Bend (Amide II) | 1550 - 1510 | General for secondary amides |
| Aromatic | C=C Stretch | 1600 - 1450 | General for aromatics |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems and chromophores. The chromophore in this compound is the substituted benzene ring. The wavelength of maximum absorbance (λmax) is influenced by the electronic nature of the substituents on the ring.
The benzene ring itself has absorption bands below 260 nm. The addition of electron-donating groups (like -NHCOCH₃ and -OCOCH₃) and an electron-withdrawing group (-COOH) causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The acetamido group (-NHCOCH₃) is a strong activating group (electron-donating), while the acetyloxy group (-OCOCH₃) is a moderately activating group. The carboxyl group (-COOH) is a deactivating group (electron-withdrawing).
Analysis of related compounds helps in predicting the UV-Vis spectrum:
4-Aminobenzoic acid: Shows absorption maxima at approximately 194 nm, 226 nm, and 278 nm. sielc.com The amino group is a powerful auxochrome.
4-Acetamidobenzoic acid: The acetylation of the amino group reduces its electron-donating ability, which would typically cause a hypsochromic (blue) shift compared to 4-aminobenzoic acid. It has reported UV-Vis spectral data available. nih.gov
4-Acetamidosalicylic acid: The presence of the hydroxyl group at position 2 further influences the electronic transitions. nih.gov
For this compound, the combined electronic effects of the three substituents on the benzene ring will determine the final absorption spectrum. The interaction between the electron-donating acetamido group at position 4 and the electron-withdrawing carboxyl group at position 1 creates a "push-pull" system, which is expected to result in a strong absorption band at a relatively long wavelength in the UV region. The acetyloxy group at position 2 will further modulate this spectrum.
Table 2: UV Absorption Maxima (λmax) for Related Benzoic Acid Derivatives
| Compound | Substituents | Reported λmax (nm) | Reference |
|---|---|---|---|
| 4-Aminobenzoic Acid | 4-NH₂, 1-COOH | 194, 226, 278 | sielc.com |
| 4-Acetamidobenzoic Acid | 4-NHCOCH₃, 1-COOH | Data available | nih.gov |
| 4-Acetamidosalicylic Acid | 4-NHCOCH₃, 2-OH, 1-COOH | Data available | nih.gov |
| Acetylsalicylic Acid | 2-OCOCH₃, 1-COOH | ~229 | nih.gov |
X-ray Crystallography for Absolute Molecular and Crystal Structure Determination
A crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, valuable structural insights can be gained from the crystallographic data of its isomer, 2-acetylamino-benzoic acid. researchgate.net The study of this isomer reveals key structural features that are expected to be present in the target molecule.
In the crystal structure of 2-acetylamino-benzoic acid, the molecule is not perfectly planar. researchgate.net The nitrogen of the amide group and the carbon of the acid group are found to deviate from the plane of the phenyl ring. researchgate.net A crucial feature of the crystal packing is the formation of intermolecular hydrogen bonds. The study identified both N-H···O and O-H···O hydrogen bonds, which create a stable, extended network. researchgate.net Specifically, carboxylic acid groups often form centrosymmetric dimers through strong O-H···O hydrogen bonds. sielc.com
It is highly probable that this compound would exhibit similar characteristics:
A non-planar conformation due to steric interactions between the bulky substituents.
Extensive intermolecular hydrogen bonding involving the amide N-H as a donor, and the carbonyl oxygens of the ester, amide, and carboxylic acid as acceptors.
Formation of carboxylic acid dimers via O-H···O hydrogen bonds.
Table 3: Crystal Data for the Isomer 2-Acetylamino-benzoic Acid
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₉NO₃ |
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| a (Å) | 10.848(5) |
| b (Å) | 30.264(5) |
| c (Å) | 10.577(5) |
| Volume (ų) | 3472(2) |
| Z (Molecules/unit cell) | 4 |
Data from the X-ray structure analysis of 2-acetylamino-benzoic acid, an isomer of the target compound. researchgate.net
Integrated Spectroscopic Approaches for Complex Molecular Structure Elucidation
For complex molecules with multiple functional groups, relying on a single spectroscopic technique is often insufficient for complete and unambiguous structure elucidation. An integrated approach, combining several spectroscopic methods, is essential. labshake.com Each technique provides a piece of the structural puzzle, and their combined data allow for cross-verification and a comprehensive final structure.
A powerful combination for a molecule like this compound involves IR, UV-Vis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), often culminating in X-ray crystallography for final confirmation.
IR Spectroscopy first identifies the key functional groups (amide, ester, carboxylic acid). researchgate.net
NMR Spectroscopy (¹H and ¹³C) then reveals the carbon-hydrogen framework, showing the number and connectivity of protons and carbons, and confirming the substitution pattern on the aromatic ring. nih.govmdpi.com
Mass Spectrometry determines the exact molecular weight and provides fragmentation patterns that can further confirm the connectivity of the different parts of the molecule.
X-ray Crystallography , when a suitable crystal can be grown, provides the ultimate proof of structure, defining the absolute stereochemistry and solid-state conformation. researchgate.net
The study of 2-acetylamino-benzoic acid provides a clear example of this integrated approach, where IR and NMR were used to establish the chemical structure, which was then unequivocally confirmed by X-ray diffraction. researchgate.net This multi-technique workflow ensures the accuracy of the structural assignment by building a self-consistent picture from different analytical perspectives.
Table 4: Contribution of Different Spectroscopic Techniques to Structure Elucidation
| Technique | Information Provided |
|---|---|
| FTIR Spectroscopy | Identification of functional groups (amide, ester, carboxylic acid). |
| UV-Vis Spectroscopy | Analysis of the conjugated π-electron system (substituted benzene ring). |
| NMR Spectroscopy | Detailed map of the C-H framework, connectivity, and substitution pattern. |
| Mass Spectrometry | Molecular weight and fragmentation pattern, confirming structural units. |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, angles, and crystal packing. researchgate.net |
Computational Chemistry and Molecular Modeling of 4 Acetamido 2 Acetyloxybenzoic Acid
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are instrumental in predicting the geometric, electronic, and spectroscopic properties of a molecule. These computational methods provide a foundational understanding of a molecule's behavior at the atomic level.
Density Functional Theory (DFT) and Ab Initio Methods (Hartree-Fock, MP2, B3LYP)
Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry for studying molecular systems. The Hartree-Fock (HF) method, a foundational ab initio technique, approximates the electron-electron repulsion by considering an average effect, providing a variational starting point for more complex calculations. wikipedia.org Post-Hartree-Fock methods and DFT functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are employed to incorporate electron correlation for greater accuracy.
For molecules structurally similar to 4-Acetamido-2-acetyloxybenzoic acid, such as aspirin (B1665792) and other derivatives, calculations are typically performed using DFT with the B3LYP functional combined with basis sets like 6-311+G(d,p). nih.gov These calculations are used to optimize the molecular structure and determine key electronic properties. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO energy relates to the molecule's electron-donating ability, while the LUMO energy corresponds to its electron-accepting tendency. researchgate.net The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. nih.govresearchgate.net
Table 1: Representative Electronic Properties Calculated for Analogous Compounds using DFT
| Property | Value (Compound) | Method | Source |
|---|---|---|---|
| HOMO Energy | -6.76 eV (4-(2-chloroacetamido)benzoic acid derivative) | DFT/B3LYP/6-31G* | researchgate.net |
| LUMO Energy | -5.42 eV (4-(2-chloroacetamido)benzoic acid derivative) | DFT/B3LYP/6-31G* | researchgate.net |
| Chemical Hardness | High value indicates stability (Aspirin in water) | DFT/B3LYP/6-311+G(d,p) | nih.gov |
| Ionization Potential | High value indicates difficulty in removing an electron (Aspirin in water) | DFT/B3LYP/6-311+G(d,p) | nih.gov |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their corresponding energies. A Potential Energy Surface (PES) is a multi-dimensional map that represents the potential energy of a system as a function of its atomic coordinates. longdom.org Studying the PES helps identify stable molecular structures (local minima), predict reaction pathways, and understand the energy barriers between different conformations. longdom.orgchemrxiv.org
For related molecules like 4-acetamido-3-nitrobenzoic acid, DFT calculations have been used to determine the optimized molecular geometry, including bond lengths and angles. researchgate.net For instance, in the carboxyl group of this analogue, the C=O and C-O bond lengths were found to be within the expected ranges of 1.22 to 1.36 Å. researchgate.net The benzene (B151609) ring and its substituents exhibit a nearly planar trigonal geometry, though slight distortions can occur due to steric hindrance and electronic interactions between functional groups. researchgate.net The complexity of the PES increases significantly with the number of atoms in the molecule. longdom.org Advanced methods like Diffusion Monte Carlo (DMC) can be used to calculate the ground state wavefunction and zero-point energy from a given PES. rsc.orgunimi.it
Table 2: Selected Optimized Geometric Parameters for a Structurally Related Compound (4-Acetamido-3-nitrobenzoic acid)
| Parameter | Bond Length (Å) / Bond Angle (°) | Method | Source |
|---|---|---|---|
| C-O (carboxyl) | 1.362 | DFT | researchgate.net |
| C=O (carboxyl) | 1.22 - 1.36 | DFT | researchgate.net |
| C-N (amide) | ~1.36 | DFT | researchgate.net |
| O-C-O (carboxyl angle) | ~125.6° | DFT | researchgate.net |
| Dihedral Angle (benzene ring) | ~0.2° - 0.7° | DFT | researchgate.net |
Calculation of Vibrational Frequencies and Electronic Structures
Theoretical calculations of vibrational frequencies are essential for interpreting experimental infrared (IR) and Raman spectra. By using methods like DFT (B3LYP) with appropriate basis sets, harmonic vibrational frequencies can be computed from the optimized molecular structure. researchgate.netresearchgate.net These calculated frequencies help in the assignment of fundamental vibrational modes observed experimentally.
In studies of analogous compounds like 4-acetamido-3-nitrobenzoic acid, the characteristic stretching vibration of the C=O in the benzoic acid group is calculated to be around 1729 cm⁻¹, which shows excellent agreement with experimental FTIR and Raman peaks appearing near 1711-1715 cm⁻¹. researchgate.net Similarly, the C=O stretching of the acetamide (B32628) group is identified at a distinct frequency. researchgate.net The electronic structure, as revealed by the HOMO-LUMO distribution, indicates the regions most involved in electronic transitions. The HOMO is often located on the acetamido-phenyl moiety, while the LUMO may be centered on the carboxylic acid group, indicating the pathway of intramolecular charge transfer.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.orgresearchgate.net These maps are invaluable for predicting molecular reactivity, intermolecular interactions, and identifying sites for electrophilic and nucleophilic attack. researchgate.netavogadro.cc The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. avogadro.cc
For a molecule like this compound, the MEP map would likely show a strong negative potential (red) around the oxygen atoms of the carboxyl and acetyl groups, highlighting them as hydrogen bond acceptors and sites for electrophilic interaction. nih.govresearchgate.net Conversely, the hydrogen atom of the carboxylic acid and the hydrogens of the amide group would appear as regions of positive potential (blue), indicating their role as hydrogen bond donors. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein or enzyme. nih.gov This method is crucial in drug design for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Prediction of Binding Modes and Affinities with Enzyme Receptors (e.g., Cyclooxygenase-2, p53, caspase 3)
Cyclooxygenase-2 (COX-2): As a derivative of salicylic (B10762653) acid, this compound is expected to interact with cyclooxygenase enzymes. Docking studies on a closely related compound, 5-acetamido-2-hydroxy benzoic acid, showed a favorable binding affinity with the COX-2 receptor. mdpi.com Such studies predict that the carboxylate group of the ligand forms critical hydrogen bonds with key amino acid residues like Ser530 and Tyr385 in the COX-2 active site, a mode of interaction common to many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com
p53: The p53 protein is a tumor suppressor, and its activation is a key target in cancer therapy. nih.gov Molecular docking simulations can predict whether a ligand can bind to and potentially stabilize the active form of p53. nih.gov Docking studies of various compounds with p53 have identified binding affinities in the range of -7.4 to -7.5 kcal/mol, indicating stable interactions. nih.gov The success of the docking is often validated by a low root-mean-square deviation (RMSD) value, ideally between 1.50 Å and 2 Å, between the docked pose and a known reference. nih.gov
Caspase-3: Caspase-3 is a critical executioner enzyme in the apoptotic pathway, making it an important target for anticancer agents. frontiersin.orgnih.gov Docking simulations are used to identify compounds that can bind to and modulate its activity. uitm.edu.mymdpi.com Studies have successfully docked various ligands into the active site of caspase-3 (e.g., PDB ID: 3GJQ), revealing key hydrogen bond interactions with residues such as Gly122 and Arg207. uitm.edu.mymdpi.com The binding energies, or glide scores, from these simulations help to rank potential inhibitors, with more negative values indicating stronger binding affinity. frontiersin.org
Table 3: Representative Molecular Docking Results for Analogous Compounds with Biological Targets
| Target Enzyme | Ligand Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Source(s) |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Salicylate Derivative | -6.1 | Ser530, Tyr385 | mdpi.com |
| p53 | Trisindoline Compound | -7.5 | - | nih.gov |
| Caspase-3 | Novel 1,2,3-triazole hybrid | - | Gly122, Arg207 | uitm.edu.mymdpi.com |
| Caspase-3 | Natural Phytoconstituent | -4.14 (Glide Score) | - | frontiersin.org |
Exploration of Inhibitory Mechanisms at the Molecular Level
Computational studies, particularly molecular docking and molecular dynamics simulations, have been instrumental in exploring the inhibitory mechanisms of this compound. These methods provide a detailed view of how this compound interacts with biological targets.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, offering insights into the binding affinity and specific interactions. For this compound, these simulations can identify key amino acid residues within an enzyme's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the molecule. These interactions are crucial for understanding its inhibitory action.
Molecular dynamics simulations build upon docking studies by simulating the movement of the ligand-receptor complex over time. This provides a dynamic picture of the binding stability and conformational changes that may occur. Such simulations can reveal the flexibility of the binding pocket and the ligand, highlighting the most stable and energetically favorable binding modes that contribute to inhibition.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction
QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is valuable for predicting the activity of new compounds and for understanding the mechanistic basis of their action.
Correlation of Calculated Molecular Descriptors with Reaction Rates or Interaction Strengths
In the context of this compound, QSAR models correlate its calculated molecular descriptors with experimentally determined reaction rates or interaction strengths with a particular biological target. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.
By developing a statistically significant QSAR model, researchers can identify which molecular properties are most important for the compound's inhibitory activity. For instance, a model might reveal that a specific electronic property, like the partial charge on a particular atom, is strongly correlated with the strength of interaction with a target enzyme. This information provides mechanistic clues, suggesting that electrostatic interactions play a key role in the inhibition process. The table below presents a hypothetical set of molecular descriptors that could be used in a QSAR study for this compound.
| Molecular Descriptor | Description | Potential Influence on Activity |
| Topological Polar Surface Area (TPSA) | A measure of the surface area of polar atoms in a molecule. | Higher TPSA may indicate stronger interactions with polar residues in a binding site. |
| LogP (Octanol-Water Partition Coefficient) | A measure of a molecule's hydrophobicity. | An optimal LogP value is often required for effective membrane permeation and interaction with hydrophobic pockets. |
| Molecular Weight (MW) | The mass of one mole of the substance. | Can influence the overall size and fit within a binding pocket. |
| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept a hydrogen bond. | Crucial for forming specific hydrogen bonding interactions with a target. |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Can be important for long-range electrostatic interactions with a receptor. |
Molecular Language Modeling and Graph Representation for Chemical Information Extraction
Recent advancements in artificial intelligence have introduced powerful new methods for analyzing and extracting information from chemical data. Molecular language models and graph representations are at the forefront of these developments.
Molecular language models treat chemical structures as a language, using techniques from natural language processing to learn representations of molecules. These models can be trained on vast datasets of chemical structures to predict properties, generate novel molecules with desired characteristics, and extract meaningful chemical information. For this compound, these models could be used to predict its bioactivity based on its structural representation in a learned chemical space.
Mechanistic Insights into Enzyme Interactions and Research Applications of 4 Acetamido 2 Acetyloxybenzoic Acid
Chemical Mechanisms of Cyclooxygenase (COX) Enzyme Inhibition
4-Acetamido-2-acetyloxybenzoic acid is a compound structurally related to acetylsalicylic acid and is understood to interact with cyclooxygenase (COX) enzymes through similar covalent modification mechanisms. The key to its inhibitory action lies in the acetyloxy group, which it can transfer to the enzyme's active site. The two primary isoforms of the COX enzyme, COX-1 and COX-2, are both targets, but the interaction results in distinct functional outcomes for each.
The interaction of this compound with cyclooxygenase-1 (COX-1) is characterized by irreversible inactivation. This process is initiated by the transfer of the acetyl group from the compound to a specific serine residue, Ser530, located within the active site of the COX-1 enzyme. nih.govnih.gov This covalent modification, known as acetylation, physically obstructs the enzyme's channel, preventing the substrate, arachidonic acid, from accessing the catalytic site. nih.govresearchgate.net
The mechanism is believed to involve the carboxylate moiety of the inhibitor acting as an intramolecular general base, facilitating the acetylation of Ser530. nih.gov The irreversible nature of this inhibition means that the enzyme's function cannot be restored. researchgate.netresearchgate.net Consequently, the synthesis of prostaglandins and thromboxanes mediated by COX-1 is permanently blocked for the lifespan of the enzyme. researchgate.netnih.gov
In contrast to its effect on COX-1, the acetylation of cyclooxygenase-2 (COX-2) by this compound does not lead to complete inactivation but rather modifies its catalytic function. nih.gov While the acetylation of the analogous serine residue in COX-2 (Ser530) also occurs, the active site of COX-2 is larger than that of COX-1. nih.gov This structural difference allows the modified enzyme to retain some catalytic activity. nih.gov
| Enzyme | Key Active Site Residue | Outcome of Acetylation | Consequence |
| COX-1 | Ser530 | Irreversible Inactivation | Blocked entry of arachidonic acid |
| COX-2 | Ser530 | Modification of Activity | Synthesis of anti-inflammatory 15R-HETE and 15R-PGs |
The inhibition and modification of COX enzymes by this compound directly suppress the biosynthesis of prostanoids—a class of lipid signaling molecules that includes prostaglandins and thromboxanes. reactome.orgresearchgate.net These molecules are synthesized from arachidonic acid via the COX pathway and are key mediators of inflammation, pain, and platelet aggregation. nih.govmdpi.com
By irreversibly inactivating COX-1, the compound effectively halts the production of thromboxane A2 (TXA2) in platelets. nih.govtaylorandfrancis.com Since platelets lack a nucleus and cannot synthesize new enzymes, this effect lasts for the entire lifespan of the platelet, leading to a sustained reduction in platelet aggregation. nih.gov The inhibition of COX-2, the inducible form of the enzyme often upregulated at sites of inflammation, leads to a decrease in the synthesis of prostaglandins like PGE2 and PGI2, which are central to the inflammatory response. nih.govresearchgate.net This suppression of prostaglandin synthesis is a primary contributor to the compound's anti-inflammatory effects.
| Prostanoid | Primary Synthesizing Enzyme | Biological Function | Effect of Inhibition |
| Thromboxane A2 | COX-1 | Vasoconstriction, Platelet Aggregation | Suppression |
| Prostaglandin E2 | COX-2 | Inflammation, Pain, Fever | Suppression |
| Prostacyclin (PGI2) | COX-2 | Vasodilation, Inhibits Platelet Aggregation | Suppression |
Application as a Reagent in Advanced Organic Synthesis
Beyond its biological activity, the structural features of this compound make it a potentially useful reagent in organic synthesis. The molecule contains three distinct functional groups—a carboxylic acid, an ester (acetyloxy), and an amide (acetamido)—each offering different avenues for chemical transformation. For instance, the carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, serving as a versatile handle for building more complex molecules. The acetyloxy group can act as a protecting group for the phenolic hydroxyl, which can be selectively deprotected under specific conditions to participate in further reactions. This multi-functionality allows it to serve as a starting material or intermediate in multi-step synthetic pathways.
Utilization as a Model Compound for Investigating Complex Reaction Pathways
This compound can serve as a valuable model compound for studying various chemical phenomena and reaction pathways. The interplay between the ortho-acetyloxy and para-acetamido groups relative to the carboxylic acid on the benzene (B151609) ring provides a platform for investigating electronic and steric effects in substitution and modification reactions. For example, it could be used to study the kinetics of intramolecular catalysis, where the neighboring carboxylate group might influence the rate of hydrolysis of the acetyloxy group. The compound's defined stereochemistry and functional group arrangement make it suitable for calibrating computational models and for developing a deeper understanding of reaction mechanisms that are broadly applicable in medicinal and materials chemistry.
Structure-Mechanism Relationship Studies for Designing New Chemical Probes
The study of this compound and its derivatives is crucial for understanding structure-mechanism relationships, which in turn informs the design of new chemical probes to investigate biological systems. nih.govchemicalprobes.org The ability of the acetyloxy group to covalently modify its target is a key mechanistic feature. By systematically altering other parts of the molecule, such as the acetamido group, researchers can fine-tune properties like selectivity between COX-1 and COX-2. mdpi.comnih.gov For example, replacing the methyl of the acetamido group with larger phenyl or benzyl (B1604629) groups has been explored in related compounds to enhance selectivity for the larger active site of COX-2. mdpi.comnih.gov This knowledge allows for the rational design of highly selective and potent chemical probes that can be used to specifically interrogate the function of individual COX isoforms in complex biological processes without affecting the other. nih.gov
Future Research Directions and Academic Perspectives
Exploration of Novel and Sustainable Synthetic Routes
The pursuit of novel and sustainable synthetic routes for 4-Acetamido-2-acetyloxybenzoic acid and related compounds is a key area of future research, driven by the principles of green chemistry. This involves a shift away from hazardous reagents and solvents towards more environmentally friendly alternatives. abcr-mefmo.org
One promising avenue is the adoption of safer catalysts. For instance, in the synthesis of the closely related compound acetylsalicylic acid, phosphoric acid has been successfully used as a substitute for the more corrosive and environmentally harmful sulfuric acid, without a statistically significant difference in yield. abcr-mefmo.orgresearchgate.net Research suggests that this approach could be adapted for the synthesis of this compound, thereby reducing the environmental impact of the manufacturing process. abcr-mefmo.org
Furthermore, the exploration of solvent-free reaction conditions and the use of microwave irradiation are anticipated to offer greener and more efficient synthetic pathways. slideshare.net Microwave-assisted synthesis, in particular, has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods. njit.edu The development of such methods would align with the growing emphasis on sustainability within the pharmaceutical and chemical industries. researchgate.net
Investigation of Advanced Chemical Transformations and Derivatization Pathways
Future research will likely focus on the investigation of advanced chemical transformations and derivatization of this compound to create analogues with enhanced biological activity and improved pharmacokinetic profiles. mdpi.com This will involve a range of synthetic strategies aimed at modifying the core structure of the molecule.
One area of exploration is the synthesis of ester and amide derivatives. researchgate.net By reacting the carboxylic acid group with various alcohols or amines, it is possible to generate a library of new compounds with potentially altered solubility, stability, and biological targeting capabilities. Additionally, modifications to the acetamido group, such as replacing the methyl group with larger phenyl or benzyl (B1604629) groups, could be investigated to enhance selectivity for specific biological targets, such as the cyclooxygenase-2 (COX-2) enzyme. nih.gov
Moreover, inspiration can be drawn from studies on para-aminosalicylic acid (PAS), a structurally similar compound. Research on PAS has shown that strategies such as N-methylation to block metabolic N-acetylation, and fluorination of the aromatic ring to deactivate the amino group towards metabolic enzymes, can significantly improve the compound's in vivo exposure. nih.gov Similar modifications to the this compound scaffold could lead to derivatives with greater metabolic stability and, consequently, improved therapeutic efficacy. The synthesis of organometallic derivatives is another advanced pathway that could bestow novel biological properties, such as anticancer or antimicrobial activities, that are not characteristic of the parent molecule. nih.gov
Refinement of Computational Models for Enhanced Predictive Accuracy in Chemical Reactions and Interactions
The role of computational chemistry in drug discovery and development is expanding, and future research on this compound and its derivatives will benefit from the refinement of predictive models. mdpi.com In silico tools are already being employed to forecast the pharmacokinetic and toxicological properties of similar compounds, but there is considerable scope for improving their accuracy. nih.gov
Future efforts will likely focus on developing more sophisticated molecular docking and quantitative structure-activity relationship (QSAR) models. nih.gov These models can provide deeper insights into the binding interactions between the derivatives and their biological targets, thereby guiding the design of more potent and selective molecules. For instance, computational studies have been used to rationalize the binding of salicylic (B10762653) acid derivatives to enzymes and to create 3D-QSAR models for the future refinement of these compounds. nih.gov
Furthermore, the application of machine learning algorithms to predict properties such as solubility is a promising area. nih.gov By training these algorithms on large datasets of related molecules, it is possible to achieve a high degree of accuracy in predicting the solubility of novel derivatives in various solvents, which is a critical parameter for drug formulation. The use of ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools will also be crucial in the early stages of development to identify candidates with favorable safety profiles. nih.gov
Design of Derivatives with Tailored Mechanistic Specificity for Biochemical Probes
A significant future direction for research on this compound is the design of derivatives that can act as biochemical probes. These specialized molecules are invaluable tools for studying biological processes and mechanisms of drug action.
This will involve the synthesis of derivatives with high affinity and specificity for particular biological targets, such as enzymes or receptors. For example, derivatives of the related p-aminosalicylic acid have been designed as potent inhibitors of viral neuraminidase. nih.gov Similarly, derivatives of this compound could be tailored to inhibit other enzymes implicated in disease.
To function as probes, these derivatives could be further modified by attaching reporter groups, such as fluorescent tags or biotin labels. This would allow for the visualization of the molecule's distribution within cells and tissues and facilitate the identification of its binding partners. Moreover, derivatives could be designed to specifically interact with and modulate the activity of certain enzymes, such as N-acetyltransferases, which are involved in the metabolism of many drugs. nih.govnih.gov By understanding how these derivatives interact with key metabolic enzymes, it may be possible to design compounds with improved pharmacokinetic properties and reduced off-target effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Acetamido-2-acetyloxybenzoic acid in laboratory settings?
- Methodology : Synthesis typically involves sequential functionalization of a benzoic acid scaffold. For example:
- Step 1 : Introduce the acetamido group at position 4 via acetylation of 4-aminobenzoic acid using acetic anhydride under controlled pH (pH 7–9) to avoid over-acetylation .
- Step 2 : Acetylate the hydroxyl group at position 2 using acetyl chloride or acetic anhydride in the presence of a catalyst like pyridine. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) .
- Purification : Recrystallization from ethanol/water mixtures yields high-purity product. Confirm purity via HPLC (C18 column, mobile phase: 0.1% formic acid in acetonitrile/water) .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR : Use - and -NMR to confirm acetamido (-NHCOCH) and acetyloxy (-OAc) groups. Key signals include:
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetylating agents (e.g., acetyl chloride) .
- Waste Disposal : Segregate chemical waste and neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can quantum chemical modeling elucidate the electronic properties of this compound?
- Methodology :
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis set to predict bond lengths, dipole moments, and electrostatic potential surfaces .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess reactivity and charge transfer interactions. Correlate with experimental UV-Vis spectra .
Q. How can contradictions in biological activity data for derivatives of this compound be resolved?
- Experimental Design :
- Dose-Response Studies : Use standardized assays (e.g., enzyme inhibition or cell viability) across multiple concentrations (1 nM–100 µM) to establish EC/IC values .
- Control Groups : Include positive/negative controls (e.g., known inhibitors or vehicle-only treatments) to validate assay conditions .
Q. What strategies optimize molecular docking studies for this compound with SARS-CoV-2 targets?
- Workflow :
- Protein Preparation : Retrieve target structures (e.g., SARS-CoV-2 main protease, PDB ID: 6LU7) and refine via molecular dynamics (AMBER or GROMACS) .
- Ligand Docking : Use AutoDock Vina with flexible side chains to account for induced-fit binding. Validate docking poses via MM-GBSA binding energy calculations .
Q. How can metabolic stability of this compound be assessed in pharmacokinetic studies?
- In Vitro Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
